molecular formula C8H5ClO3S B2629764 1-benzofuran-3-sulfonyl chloride CAS No. 1051942-46-1

1-benzofuran-3-sulfonyl chloride

Cat. No.: B2629764
CAS No.: 1051942-46-1
M. Wt: 216.64
InChI Key: QYDUPXNJBYSRDL-UHFFFAOYSA-N
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Description

1-benzofuran-3-sulfonyl chloride is an organic compound characterized by a benzofuran ring substituted with a sulfonyl chloride group at the 3-position. This compound is a white to light yellow solid and is primarily used in organic synthesis as a reagent for the preparation of various derivatives. It is also employed as an intermediate in dye synthesis .

Scientific Research Applications

Safety and Hazards

Benzofuran-3-sulfonyl chloride is toxic and should be handled with care. It should be avoided from contact with water or moisture in the air, as it may produce toxic gases . Safety measures should be taken to avoid direct contact with skin, eyes, and respiratory tract .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, Benzofuran-3-sulfonyl chloride, as a benzofuran compound, may have potential applications in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzofuran-3-sulfonyl chloride is typically synthesized through the reaction of benzofuran with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the benzofuran ring. The general reaction scheme is as follows:

Benzofuran+Chlorosulfonic Acid1-benzofuran-3-sulfonyl chloride+HCl\text{Benzofuran} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} Benzofuran+Chlorosulfonic Acid→1-benzofuran-3-sulfonyl chloride+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-benzofuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Mechanism of Action

The mechanism of action of 1-benzofuran-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form sulfonamide, sulfonate ester, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.

    Benzothiophene-3-sulfonyl chloride: Contains a sulfur atom in place of the oxygen atom in the benzofuran ring.

    Naphthofuran-3-sulfonyl chloride: Contains an additional fused benzene ring.

Uniqueness

1-benzofuran-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The position of the sulfonyl chloride group at the 3-position of the benzofuran ring allows for selective reactions and the formation of unique derivatives that are not easily accessible from other similar compounds .

Properties

IUPAC Name

1-benzofuran-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDUPXNJBYSRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051942-46-1
Record name 1-benzofuran-3-sulfonyl chloride
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